molecular formula C20H28O3 B1251193 Phomactin B2

Phomactin B2

Cat. No.: B1251193
M. Wt: 316.4 g/mol
InChI Key: VHPDNWQKZMURPV-SXTALHNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phomactin B2 is a natural product found in Phoma with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis : The total synthesis of Phomactin B2 has been achieved, highlighting a key step involving the intramolecular cyclohexadienone annulation of a Fischer carbene complex. This method produces both rings of this compound's unique structure efficiently (Huang, Wu, & Wulff, 2007).
  • Structural Determination : this compound, along with other phomactins, was isolated from a marine fungus, Phoma sp. Its structure was elucidated through spectroscopic evidence, X-ray crystallography, and chemical conversion. This research provides foundational knowledge for understanding the compound's potential applications (Sugano et al., 1994).

Bioactivity and Potential Applications

  • Platelet Activating Factor (PAF) Antagonism : this compound exhibits properties as a PAF antagonist. Understanding its mechanism in inhibiting PAF can contribute to developing new therapeutic agents for conditions related to PAF activity, such as inflammatory and cardiovascular diseases (Sugano et al., 1994).
  • Structural-Activity Relationships : Research on phomactin derivatives has been conducted to understand how structural variations affect their bioactivity, particularly as PAF antagonists. This helps in the rational design of more effective synthetic analogs based on the phomactin framework (Sugano et al., 1996).

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(3S,5R,8E,12S,13S,14S)-14-hydroxy-5,9,12,13-tetramethyl-16-methylidene-4-oxatricyclo[10.3.1.03,5]hexadeca-1(15),8-dien-2-one

InChI

InChI=1S/C20H28O3/c1-12-7-6-9-20(5)18(23-20)17(22)15-11-16(21)14(3)19(4,10-8-12)13(15)2/h7,11,14,16,18,21H,2,6,8-10H2,1,3-5H3/b12-7+/t14-,16+,18-,19-,20-/m1/s1

InChI Key

VHPDNWQKZMURPV-SXTALHNFSA-N

Isomeric SMILES

C[C@@H]1[C@H](C=C2C(=C)[C@]1(CC/C(=C/CC[C@@]3([C@@H](C2=O)O3)C)/C)C)O

Canonical SMILES

CC1C(C=C2C(=C)C1(CCC(=CCCC3(C(C2=O)O3)C)C)C)O

Synonyms

phomactin B2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phomactin B2
Reactant of Route 2
Phomactin B2
Reactant of Route 3
Phomactin B2
Reactant of Route 4
Phomactin B2
Reactant of Route 5
Phomactin B2
Reactant of Route 6
Phomactin B2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.